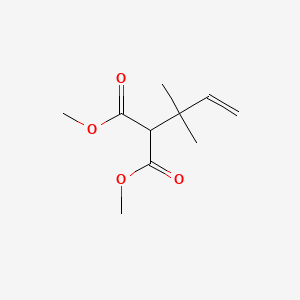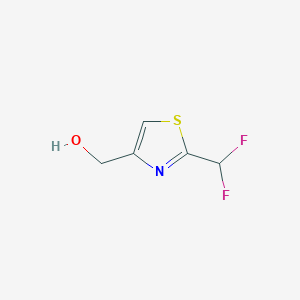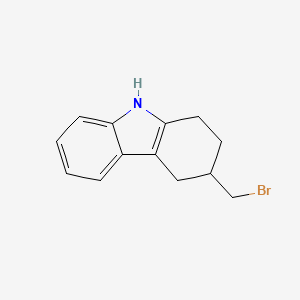
2-Fluoro-5-(furan-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(furan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(furan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a furan derivative under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as aluminum trichloride in a solvent like dichloroethane . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(2-furyl)benzoic acid.
Reduction: 2-Fluoro-5-(2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(furan-2-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(furan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site . The exact mechanism can vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with only a fluorine substituent on the benzene ring.
5-(2-Furyl)benzaldehyde: A compound with a furan ring but without the fluorine substituent.
2-Fluoro-4-(2-furyl)benzaldehyde: A positional isomer with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-Fluoro-5-(furan-2-yl)benzaldehyde is unique due to the combined presence of both the fluorine atom and the furan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H7FO2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
2-fluoro-5-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
Clave InChI |
SSUKSMUMHWJJEB-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=C(C=C2)F)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)









